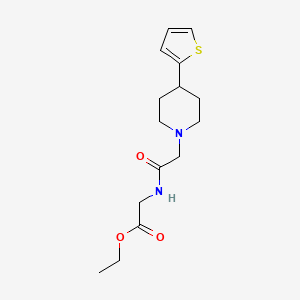

Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)acetate

Description

Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)acetate is a synthetic compound featuring a piperidine core substituted with a thiophene moiety at the 4-position. The structure includes an acetamido linker and an ethyl ester group, which contribute to its physicochemical and biological properties.

Properties

IUPAC Name |

ethyl 2-[[2-(4-thiophen-2-ylpiperidin-1-yl)acetyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-2-20-15(19)10-16-14(18)11-17-7-5-12(6-8-17)13-4-3-9-21-13/h3-4,9,12H,2,5-8,10-11H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWMYWYPRNFCHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CN1CCC(CC1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)acetate typically involves multiple steps:

Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a substitution reaction, often using thiophene-2-carboxylic acid or its derivatives.

Acetylation and Esterification: The final steps involve acetylation to introduce the acetamido group and esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

Catalysts: Use of acid catalysts like sulfuric acid or hydrochloric acid to facilitate esterification.

Temperature Control: Maintaining specific temperatures to optimize reaction rates and prevent side reactions.

Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)acetate can undergo various chemical reactions:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the piperidine ring or the ester group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the piperidine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation Products: Thiophene sulfoxides, thiophene sulfones.

Reduction Products: Reduced piperidine derivatives, reduced esters.

Substitution Products: Halogenated thiophene derivatives, alkylated piperidine derivatives.

Scientific Research Applications

Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)acetate has several applications in scientific research:

Medicinal Chemistry: Used as a precursor or intermediate in the synthesis of pharmaceutical compounds.

Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Chemical Synthesis: Utilized in the development of new synthetic methodologies and reaction mechanisms.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)acetate involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modifies.

Pathways Involved: The compound may influence biochemical pathways related to its biological activity, such as inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Ester Backbones

Ethyl 2-(Piperidin-4-yl)acetate ()

- Structure : Lacks the thiophene and acetamido groups but retains the piperidine-ethyl ester backbone.

- Molecular Weight: 171.24 g/mol (C₉H₁₇NO₂), significantly smaller than the target compound (estimated ~350–400 g/mol).

- Physicochemical Properties :

Ethyl 2-[[5-[(4-Methyl-3-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate ()

- Structure : Shares an acetamido linker and piperidine moiety but incorporates a thiadiazole ring and sulfonyl group.

- Molecular Weight : ~500 g/mol (C₂₀H₂₅N₅O₅S₂), larger than the target compound.

- Key Differences : The sulfonyl-thiadiazole group may enhance metabolic stability but reduce solubility compared to the thiophene-containing target .

Functional Group Modifications

Thiophene vs. Thiazole/Triazole Substituents

- Ethyl [2-({[4-(4-Cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidinyl]acetyl}amino)thiazol-4-yl]acetate () Structure: Replaces thiophene with a triazole-thiazole system. Molecular Weight: 448.54 g/mol (C₂₀H₂₈N₆O₄S). Impact: The triazole-thiazole group increases hydrogen-bonding capacity (TPSA = 121 Ų vs. ~90 Ų for the target compound), likely reducing BBB permeability but enhancing target binding in hydrophilic environments .

Pyrimidine-Based Analogues ()

Physicochemical and Pharmacokinetic Comparisons

Biological Activity

Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article summarizes the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its versatility in medicinal chemistry. The presence of the thiophene moiety may enhance the compound's interaction with biological targets, potentially affecting its pharmacological profile.

-

Tankyrase Inhibition :

The compound has been identified as a potential tankyrase inhibitor. Tankyrases are involved in the Wnt signaling pathway, which is crucial in cancer progression. By inhibiting tankyrase activity, this compound could disrupt the signaling cascade that leads to tumor growth . -

Antimicrobial Activity :

Preliminary studies indicate that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, related compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis.

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the this compound structure can influence its biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution on the thiophene | Enhances binding affinity to target proteins |

| Alteration of piperidine nitrogen | Affects potency and selectivity |

| Variation in acetamide group | Modulates solubility and bioavailability |

These findings suggest that careful structural modifications can optimize the compound's therapeutic efficacy.

Case Studies and Research Findings

-

Cancer Treatment :

In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, including hypopharyngeal tumor cells. These studies highlight the potential of this compound as an anticancer agent through mechanisms involving apoptosis induction . -

Antimicrobial Efficacy :

A series of experiments evaluated the antimicrobial activity of related pyrazole derivatives, revealing that certain structural features significantly enhance their effectiveness against resistant bacterial strains . This suggests a promising avenue for developing new antibiotics based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)acetate, and how are intermediates validated?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:

-

Step 1 : Formation of the piperidinyl-thiophene intermediate through nucleophilic substitution or coupling reactions.

-

Step 2 : Acetamido linkage via reaction of chloroacetyl chloride with the piperidine intermediate.

-

Step 3 : Esterification of the final product using ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in acetone, reflux for 12 hours) .

-

Validation : Intermediates and final products are confirmed using TLC for reaction progress, FT-IR for functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), and ¹H-NMR for structural elucidation (e.g., ethyl ester protons at δ 1.2–1.4 ppm and 4.1–4.3 ppm) .

- Data Table :

| Reaction Step | Reagents/Conditions | Key Spectral Data (¹H-NMR) |

|---|---|---|

| Piperidine-thiophene synthesis | Thiophene derivatives, K₂CO₃, acetone, reflux | Piperidine protons: δ 2.5–3.5 ppm (multiplet) |

| Acetamido formation | Chloroacetyl chloride, DCM, RT | Amide NH: δ 8.0–8.5 ppm (broad singlet) |

| Esterification | Ethyl chloroacetate, NaH, THF | Ethyl group: δ 1.2–1.4 ppm (triplet), 4.1–4.3 ppm (quartet) |

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : A combination of techniques ensures structural validation:

- Melting Point : Consistency with literature values (e.g., ±2°C range) .

- Elemental Microanalysis : Confirmation of C, H, N, S content within 0.4% of theoretical values .

- ¹³C-NMR : Assignments for carbonyl carbons (amide C=O at ~170 ppm, ester C=O at ~165 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₅H₂₀N₂O₃S) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural characterization?

- Methodological Answer :

- Scenario : Anomalous ¹H-NMR signals (e.g., unexpected splitting or shifts).

- Resolution :

Repeat Purification : Column chromatography to remove impurities (e.g., unreacted starting materials) .

Variable Temperature NMR : To assess dynamic effects (e.g., hindered rotation in amide bonds) .

X-ray Crystallography : Definitive confirmation of stereochemistry and bond angles (e.g., single-crystal analysis with R factor < 0.05) .

- Example : A ¹H-NMR signal at δ 3.8 ppm (expected for piperidine CH₂) may split due to conformational isomers; VT-NMR at 60°C simplifies the spectrum .

Q. What strategies optimize reaction yields when synthesizing this compound under scaled-up conditions?

- Methodological Answer :

- Key Variables :

- Catalyst : Use of phase-transfer catalysts (e.g., TBAB) to enhance solubility in biphasic systems .

- Temperature Control : Gradual heating to avoid side reactions (e.g., decomposition of thiophene derivatives).

- Workup : Extraction with ethyl acetate/water (3:1) to improve recovery of polar intermediates .

- Data Table :

| Condition | Small-Scale Yield | Scaled-Up Yield | Improvement Strategy |

|---|---|---|---|

| Reflux (12 h) | 65% | 50% | Incremental reagent addition to mitigate exothermicity |

| Catalyst-free | 60% | 45% | Add 0.1 eq. TBAB |

Q. How can researchers design bioactivity assays for this compound, given its structural features?

- Methodological Answer :

- Target Selection : Prioritize receptors where piperidine and thiophene moieties are pharmacophores (e.g., dopamine or serotonin receptors) .

- Assay Design :

In vitro binding assays : Radiolabeled ligands (e.g., [³H]-spiperone for dopamine D₂ receptor affinity).

Cytotoxicity Screening : MTT assay against cancer cell lines (e.g., IC₅₀ determination in HepG2 cells) .

- Positive Control : Compare with structurally similar acetamides (e.g., antiproliferative EC₅₀ values reported for related compounds) .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of the thiophene-piperidine moiety in acidic conditions?

- Methodological Answer :

- Contradiction : Some studies report degradation at pH < 4, while others claim stability .

- Resolution :

pH Stability Study : Monitor degradation via HPLC at pH 2–7 (e.g., 90% retention at pH 5 after 24 hours).

Protective Groups : Introduce acid-labile groups (e.g., tert-butyl carbamate) during synthesis if instability is confirmed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.